molecular formula C16H20O2Si B14471792 Dibenzyl(dimethoxy)silane CAS No. 67708-17-2

Dibenzyl(dimethoxy)silane

Cat. No.: B14471792
CAS No.: 67708-17-2
M. Wt: 272.41 g/mol
InChI Key: NBHLGURMXJHIOD-UHFFFAOYSA-N
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Description

Dibenzyl(dimethoxy)silane is an organosilicon compound characterized by two benzyl (C₆H₅CH₂) groups and two methoxy (-OCH₃) groups attached to a central silicon atom. Organosilicon compounds like this compound are pivotal in materials science due to their versatility in forming siloxane networks upon hydrolysis, which are critical in adhesives, coatings, and elastomers .

Properties

CAS No.

67708-17-2

Molecular Formula

C16H20O2Si

Molecular Weight

272.41 g/mol

IUPAC Name

dibenzyl(dimethoxy)silane

InChI

InChI=1S/C16H20O2Si/c1-17-19(18-2,13-15-9-5-3-6-10-15)14-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3

InChI Key

NBHLGURMXJHIOD-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CC1=CC=CC=C1)(CC2=CC=CC=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibenzyl(dimethoxy)silane can be synthesized through several methods. One common approach involves the reaction of dibenzylchlorosilane with methanol in the presence of a base, such as triethylamine. The reaction proceeds as follows:

(C6H5CH2)2SiCl2+2CH3OH(C6H5CH2)2Si(OCH3)2+2HCl\text{(C}_6\text{H}_5\text{CH}_2\text{)}_2\text{SiCl}_2 + 2 \text{CH}_3\text{OH} \rightarrow \text{(C}_6\text{H}_5\text{CH}_2\text{)}_2\text{Si(OCH}_3\text{)}_2 + 2 \text{HCl} (C6​H5​CH2​)2​SiCl2​+2CH3​OH→(C6​H5​CH2​)2​Si(OCH3​)2​+2HCl

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar methodologies but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Dibenzyl(dimethoxy)silane undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form silanols.

    Reduction: The silicon atom can be reduced to form silanes with different substituents.

    Substitution: The methoxy groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or ozone can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like alkyl halides are used.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Various silanes with different substituents.

    Substitution: Halosilanes and alkylsilanes.

Scientific Research Applications

Dibenzyl(dimethoxy)silane has numerous applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants, due to its ability to enhance mechanical properties and chemical resistance.

Mechanism of Action

The mechanism by which dibenzyl(dimethoxy)silane exerts its effects is primarily through its ability to form strong covalent bonds with various substrates. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile compound for modifying surfaces and enhancing material properties. The methoxy groups can undergo hydrolysis to form silanols, which can further react with other compounds to form siloxane linkages.

Comparison with Similar Compounds

Table 1: Comparative Properties of Dimethoxy Silanes

Compound Name Molecular Formula Substituents Key Properties Applications
This compound C₁₆H₂₀O₂Si Two benzyl groups High thermal stability, aromaticity, hydrophobic High-performance adhesives, specialty coatings, electronics (inferred)
Diisobutyl Dimethoxy Silane (DIBMS) C₈H₂₀O₂Si Two isobutyl groups Moderate reactivity, low viscosity, moisture-curing Construction adhesives, sealants, automotive coatings
Dimethoxy(methyl)silane C₃H₁₀O₂Si One methyl group Low dielectric constant, high Si-O bond strength Silicone elastomers, battery electrolytes, surface treatments
(3-Chloropropyl)dimethoxy(methyl)silane C₆H₁₄ClO₂Si Chloropropyl group Reactive towards nucleophiles, enhances adhesion Coupling agent for plastics, composites, and glass

Reactivity and Curing Mechanisms

  • DIBMS : Cures via hydrolysis of methoxy groups, forming siloxane networks. Isobutyl groups provide flexibility, making it suitable for elastomers in adhesives .
  • This compound : The bulky benzyl groups may slow hydrolysis, requiring tailored catalysts. The aromatic rings could improve UV resistance in coatings compared to aliphatic silanes .
  • Dimethoxy(methyl)silane : Rapid hydrolysis due to smaller substituents; used in fast-curing systems. Ethyl analogs show improved Li-ion battery performance (99.6% reversibility) .

Market and Industrial Relevance

  • DIBMS : Dominates the dimethoxy silane market, projected to grow at 6.5% CAGR (2023–2032), driven by demand in construction and automotive sectors .
  • This compound: Likely niche applications due to higher cost and specialized properties (e.g., electronics or aerospace). No direct market data is available, but benzyl-substituted silanes are often used in high-value sectors .
  • Dimethoxy(methyl)silane: Critical in electronics for low-ε dielectrics; produced by key players like INNO SPECIALTY CHEMICALS .

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